molecular formula C5H6BrNO B2505482 5-BROMO-3,4-DIMETHYLISOXAZOLE CAS No. 89322-53-2

5-BROMO-3,4-DIMETHYLISOXAZOLE

Cat. No.: B2505482
CAS No.: 89322-53-2
M. Wt: 176.013
InChI Key: FSRPLFXCNDHUIY-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dimethylisoxazole is a heterocyclic compound with the molecular formula C5H6BrNO It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,4-dimethylisoxazole typically involves the bromination of 3,4-dimethylisoxazole. One common method is the reaction of 3,4-dimethylisoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3,4-dimethylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-3,4-dimethylisoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,5-Dimethylisoxazole
  • 4-Bromo-3,5-dimethylisoxazole
  • 3,4-Dimethylisoxazole

Comparison: 5-Bromo-3,4-dimethylisoxazole is unique due to the presence of both bromine and methyl groups on the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the bromine atom enhances its ability to participate in substitution reactions, while the methyl groups influence its steric and electronic properties .

Properties

IUPAC Name

5-bromo-3,4-dimethyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-4(2)7-8-5(3)6/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRPLFXCNDHUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89322-53-2
Record name 5-bromo-3,4-dimethyl-1,2-oxazole
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